molecular formula C17H20O5 B14256499 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester CAS No. 214150-19-3

2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester

Cat. No.: B14256499
CAS No.: 214150-19-3
M. Wt: 304.34 g/mol
InChI Key: QJVTYLADDUSXJI-UHFFFAOYSA-N
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Description

2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester is a chemical compound with a complex structure that includes an indene backbone

Preparation Methods

The synthesis of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester typically involves multiple steps. One common synthetic route includes the reaction of indene derivatives with diethyl malonate under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester can be compared with other indene derivatives such as:

Properties

CAS No.

214150-19-3

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 5-acetyl-1,3-dihydroindene-2,2-dicarboxylate

InChI

InChI=1S/C17H20O5/c1-4-21-15(19)17(16(20)22-5-2)9-13-7-6-12(11(3)18)8-14(13)10-17/h6-8H,4-5,9-10H2,1-3H3

InChI Key

QJVTYLADDUSXJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(=O)C)C(=O)OCC

Origin of Product

United States

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